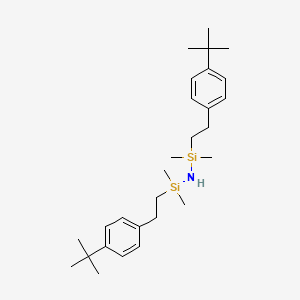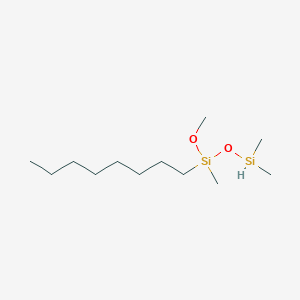
(40-60%)Methylhydro-(40-60%)Methyloctylsiloxane copolymer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylhydro-(40-60%)Methyloctylsiloxane copolymer (MHMOSC) is a type of silicone-based polymer that is used in a wide range of applications, including medical, industrial, and consumer products. The polymer is composed of a combination of methylhydro and methyloctyl siloxane, which are two types of silicone derivatives. The copolymer is a highly versatile material that has been used to create a variety of products, including medical implants, coatings, and adhesives.
Mecanismo De Acción
Methylhydro-(40-60%)Methyloctylsiloxane copolymer works by forming a strong bond between the material it is being used to bond. The polymer is highly adhesive, and when it comes into contact with a material, it forms a strong bond that is resistant to degradation. The polymer is also highly biocompatible, which allows it to be used in medical applications without causing any adverse reactions.
Biochemical and Physiological Effects
Methylhydro-(40-60%)Methyloctylsiloxane copolymer is a highly biocompatible material, meaning that it is not toxic and does not cause any adverse reactions when used in medical applications. The polymer is also resistant to degradation, meaning that it can be used in a variety of applications without breaking down over time. Additionally, the polymer is highly adhesive, meaning that it can be used to bond a variety of materials without the need for additional adhesives.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methylhydro-(40-60%)Methyloctylsiloxane copolymer in lab experiments are numerous. The polymer is highly adhesive, meaning that it can be used to bond a variety of materials without the need for additional adhesives. The polymer is also highly biocompatible, meaning that it can be used in medical applications without causing any adverse reactions. Additionally, the polymer is resistant to degradation, meaning that it can be used in a variety of applications without breaking down over time.
The limitations of using Methylhydro-(40-60%)Methyloctylsiloxane copolymer in lab experiments are few. The polymer is not suitable for use in applications where very high temperatures are required, as the polymer can degrade at temperatures above 200°C. Additionally, the polymer is not suitable for use in applications where a very strong bond is required, as the polymer does not form a particularly strong bond.
Direcciones Futuras
Methylhydro-(40-60%)Methyloctylsiloxane copolymer has numerous potential applications in the future. The polymer could be used to create medical implants that are highly biocompatible and resistant to degradation. Additionally, the polymer could be used to create coatings for medical devices that are highly adhesive and biocompatible. The polymer could also be used to create adhesives that are highly adhesive and biocompatible. Finally, the polymer could be used to create a variety of consumer products, such as sealants, lubricants, and coatings.
Métodos De Síntesis
Methylhydro-(40-60%)Methyloctylsiloxane copolymer is synthesized through a process known as hydrolysis. This process involves the breaking of the siloxane bonds by the addition of water molecules. The hydrolysis process is followed by a condensation reaction where the released siloxane bonds are re-formed. The condensation reaction is typically conducted at a temperature of approximately 150-200°C. The hydrolysis and condensation reactions are repeated until the desired polymer is produced.
Aplicaciones Científicas De Investigación
Methylhydro-(40-60%)Methyloctylsiloxane copolymer has been used in a variety of scientific research applications. The polymer has been used in the development of medical implants, as it is resistant to degradation and can be used to create a variety of shapes and sizes. The polymer has also been used in the development of coatings for medical devices, as it is highly biocompatible and can be used to create a barrier between the device and the body. Additionally, the polymer has been used in the development of adhesives, as it is highly adhesive and can be used to bond a variety of materials.
Propiedades
Número CAS |
68554-69-8 |
|---|---|
Nombre del producto |
(40-60%)Methylhydro-(40-60%)Methyloctylsiloxane copolymer |
Fórmula molecular |
C12H30O2Si2 |
Peso molecular |
262.54 g/mol |
Nombre IUPAC |
dimethylsilyloxy-methoxy-methyl-octylsilane |
InChI |
InChI=1S/C12H30O2Si2/c1-6-7-8-9-10-11-12-16(5,13-2)14-15(3)4/h15H,6-12H2,1-5H3 |
Clave InChI |
BLBKHUSUJJBYAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Si](C)(OC)O[SiH](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)
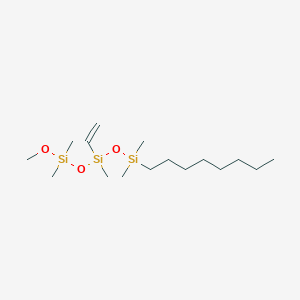

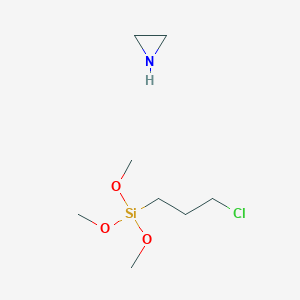
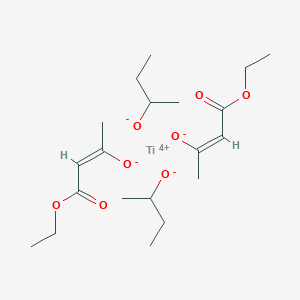
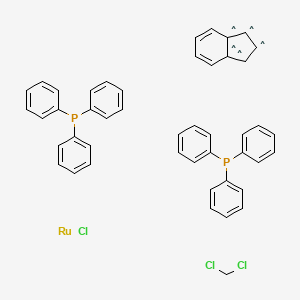
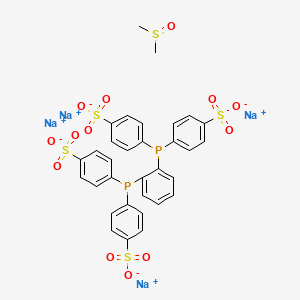
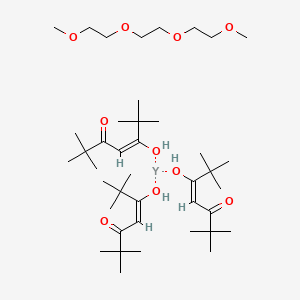
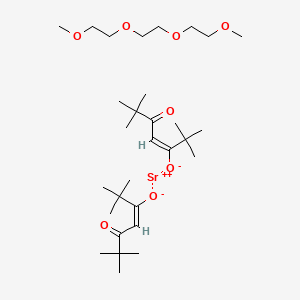

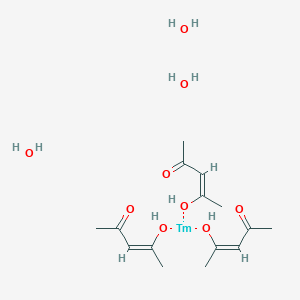
![(40-60% Methylhydrosiloxane)-[40-60% (3-cyanopropyl)methylsiloxane] copolymer, viscosity 1000-3000 cSt.](/img/structure/B6314014.png)
